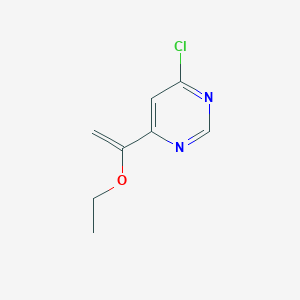
4-Chloro-6-(1-ethoxyvinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(1-ethoxyvinyl)pyrimidine is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Research
4-Chloro-6-(1-ethoxyvinyl)pyrimidine has been investigated for its potential as an anticancer agent. Its mechanism involves the inhibition of enzymes and receptors that play critical roles in DNA synthesis and repair, which are vital for cancer cell proliferation. Studies indicate that this compound can modulate signaling pathways associated with cell growth, apoptosis, and inflammation, making it a candidate for further pharmacological evaluation in cancer therapies .
Antiviral and Antimicrobial Properties
The compound is also being explored for its antiviral and antimicrobial activities. Its structural characteristics allow it to interfere with biological pathways essential for the survival of pathogens, leading to its potential use in developing new therapeutic agents against infections .
Agrochemicals
Pesticide Development
In the field of agrochemicals, this compound is utilized in the formulation of pesticides and herbicides. Its ability to disrupt biological processes in pests makes it a valuable component in agricultural chemistry. Research has shown that compounds similar to this compound can effectively target specific metabolic pathways in weeds and insects, enhancing crop protection strategies .
Materials Science
Synthesis of Advanced Materials
The compound is also employed in materials science for synthesizing advanced materials with specific electronic and optical properties. Its unique substitution pattern allows for various chemical transformations that are beneficial in creating novel materials for electronic applications .
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed potent activity against specific cancer cell lines by inhibiting key kinases involved in cell proliferation .
- Pesticide Efficacy : Research indicated that formulations containing this compound significantly reduced pest populations in controlled agricultural settings, showcasing its potential as an effective pesticide .
- Material Properties : Investigations into materials synthesized using this compound revealed enhanced electronic properties suitable for use in organic electronics .
Propriétés
Formule moléculaire |
C8H9ClN2O |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
4-chloro-6-(1-ethoxyethenyl)pyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-8(9)11-5-10-7/h4-5H,2-3H2,1H3 |
Clé InChI |
KZZVPLCORFELLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C1=CC(=NC=N1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













